molecular formula C15H11FN2O2 B4397379 5-(3-fluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

5-(3-fluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B4397379
M. Wt: 270.26 g/mol
InChI Key: LOBYHPNVHKHKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-fluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the phenyl rings enhances the compound’s chemical properties, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-fluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 3-fluorobenzohydrazide with 3-methoxybenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Formation of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-amine.

    Substitution: Formation of 3-(3-methoxyphenyl)-5-(substituted phenyl)-1,2,4-oxadiazole.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, it is explored for its potential as a bioactive molecule. Studies have shown that oxadiazoles exhibit antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are studied for their ability to inhibit specific enzymes or receptors, making them candidates for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is largely dependent on its interaction with biological targets. The presence of the oxadiazole ring allows it to interact with various enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorine and methoxy groups can enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

  • 5-(3-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
  • 5-(3-bromophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
  • 5-(3-methylphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Comparison: Compared to its analogs, 5-(3-fluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the fluorine atom. Fluorine is known to enhance the metabolic stability and bioavailability of compounds, making this oxadiazole derivative particularly interesting for medicinal chemistry applications. Additionally, the methoxy group can influence the compound’s electronic properties, further differentiating it from its analogs.

Properties

IUPAC Name

5-(3-fluorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-19-13-7-3-4-10(9-13)14-17-15(20-18-14)11-5-2-6-12(16)8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBYHPNVHKHKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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